![molecular formula C14H16N4O3S B14362901 3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide CAS No. 90234-15-4](/img/structure/B14362901.png)
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a pyridin-2-yl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under appropriate conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonylation reactions, where dimethylsulfamoyl chloride reacts with the amine group on the benzamide core.
Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group is attached through nucleophilic substitution reactions, where a pyridine derivative reacts with the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yl group or the benzamide core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core or the pyridin-2-yl group.
Reduction: Reduced forms of the benzamide core or the dimethylsulfamoyl group.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activities.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group at a different position.
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-4-yl)benzamide: Another positional isomer with the pyridinyl group at the 4-position.
N-(Pyridin-2-yl)benzamide: Lacks the dimethylsulfamoyl group, resulting in different chemical properties.
Uniqueness
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide stands out due to the presence of both the dimethylsulfamoyl and pyridin-2-yl groups, which confer unique reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90234-15-4 |
|---|---|
Molecular Formula |
C14H16N4O3S |
Molecular Weight |
320.37 g/mol |
IUPAC Name |
3-(dimethylsulfamoylamino)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H16N4O3S/c1-18(2)22(20,21)17-12-7-5-6-11(10-12)14(19)16-13-8-3-4-9-15-13/h3-10,17H,1-2H3,(H,15,16,19) |
InChI Key |
QNSPUHQTLGEVQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/structure/B14362824.png)
![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)
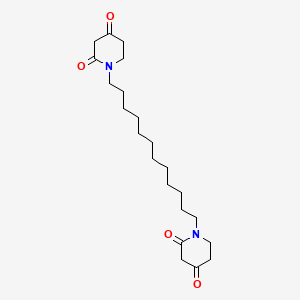
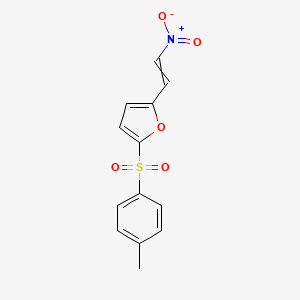
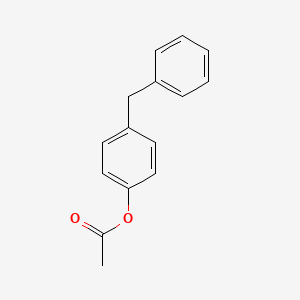
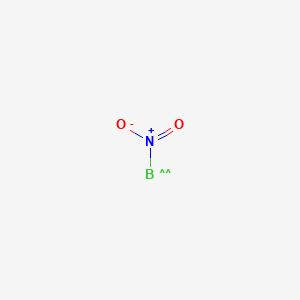
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
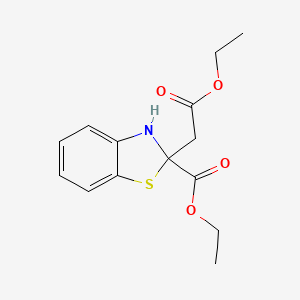
![2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid](/img/structure/B14362907.png)
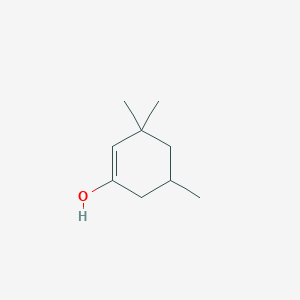
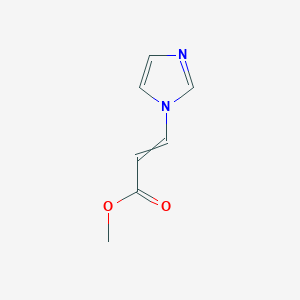
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
silane](/img/structure/B14362925.png)
